REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[Na+].[Br-].[C:23]1([S+:29]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[C:36]1([S+:29]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1,2.3,5.6|
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Name
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sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
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Quantity
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52 g
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Type
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reactant
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Smiles
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FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].[Na+]
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Name
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|
Quantity
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42.5 g
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Type
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reactant
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Smiles
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[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature over the weekend
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added 300 mL
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Type
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DISTILLATION
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Details
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of distilled
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Type
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STIRRING
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Details
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Stirring
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Type
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CUSTOM
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Details
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the organic layer was isolated
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Type
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WASH
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Details
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washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times
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Type
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DISTILLATION
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Details
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with distilled
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Type
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DRY_WITH_MATERIAL
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Details
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de-ionized water (250 mL), dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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A few crystals (about 12.5 mg) of hydroquinone were added
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Type
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DISTILLATION
|
Details
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the solvent was completely distilled under reduced pressure
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Type
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CUSTOM
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Details
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to yield the product as a pale, yellow oil
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |